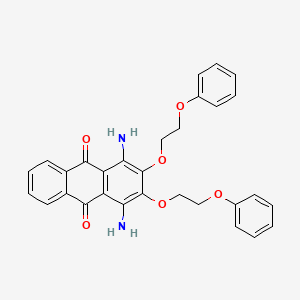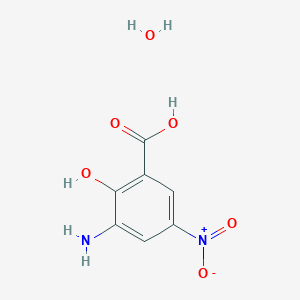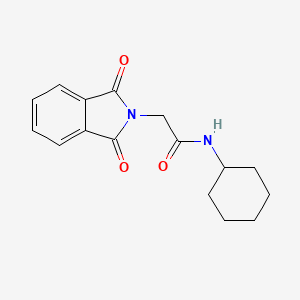![molecular formula C10H16OS2 B11961521 (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.366 g/mol . This compound is characterized by its unique spiro structure, which includes a dithia ring system. It is primarily used in research and development due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol typically involves the condensation of sulfur-containing compounds with appropriate carbonyl compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is not well-documented. its chemical structure suggests it may interact with biological molecules through its sulfur atoms, potentially forming disulfide bonds or undergoing redox reactions. These interactions could affect various molecular targets and pathways, but further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- (7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Hydroxymethyl-7,9-diphenyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)methanol
Uniqueness
What sets (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol apart from similar compounds is its dithia ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C10H16OS2 |
|---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
(7-methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol |
InChI |
InChI=1S/C10H16OS2/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h6,9,11H,2-5,7H2,1H3 |
InChI Key |
IACAFCIJTWHDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CCC1CO)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)



![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)
![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)


